molecular formula C13H15ClN2O B1627084 N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride CAS No. 25914-22-1

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride

Cat. No. B1627084
CAS RN: 25914-22-1
M. Wt: 250.72 g/mol
InChI Key: HVSCGGBMKWCYSY-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride, commonly known as 2-APB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a potent inhibitor of inositol trisphosphate receptor (IP3R), which plays a crucial role in the regulation of intracellular calcium signaling.

Scientific Research Applications

Prototropic Tautomerism and Photochromism

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride and related compounds have been explored for their prototropic tautomerism and solid-state photochromism. Research on N-(4-X-phenyl)-2-aminotropones (X = methoxy, chloro, or nitro substituent) revealed that these compounds, in their crystal state, primarily exist in a keto-amine form. X-ray crystal structure analysis highlighted the presence of bimolecular hydrogen bonds and close molecular packing, which inhibits structural changes necessary for photo-induced prototropic tautomerization. However, when these compounds form clathrate crystals with deoxycholic acid (DCA), they exhibit photochromism, indicating potential applications in materials science for developing photoresponsive materials (Ito, Amimoto, & Kawato, 2011).

Deprotection of Amine Protecting Groups

The deprotection of amine nitrogen protecting groups, such as the p-methoxyphenyl (PMP) group, is crucial in synthetic chemistry, especially in peptide synthesis and drug development. Mild and efficient procedures using periodic acid and trichloroisocyanuric acid (TCCA) have been described for the deprotection of the PMP group, enabling the liberation of amine functionalities. This process is significant for the synthesis of complex organic molecules, where selective deprotection is required (Verkade, Hemert, Quaedflieg, Alsters, Delft, & Rutjes, 2006).

Corrosion Inhibition

Compounds related to N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride have been investigated for their application in corrosion inhibition. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium, achieving up to 98% efficiency. This suggests potential applications in protecting metal surfaces in acidic environments, which is valuable in industrial processes and maintenance (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Functional Modification of Polymers

The functional modification of polymers through condensation reactions with various amine compounds, including aromatic amines, has been explored for enhancing the properties of materials. This research is significant for the development of new materials with improved thermal stability and specific functionalities, which can be tailored for diverse applications ranging from biomedicine to engineering (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-N-(4-methoxyphenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSCGGBMKWCYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583276
Record name N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride

CAS RN

25914-22-1
Record name N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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